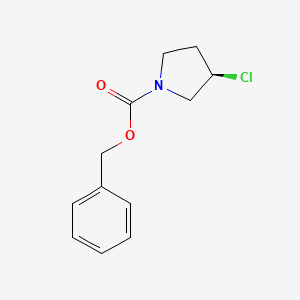

(R)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester

Description

(R)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1354000-12-6) is a chiral pyrrolidine derivative with a benzyl ester group and a chlorine substituent at the 3-position in the (R)-configuration. Its molecular formula is C₁₂H₁₄ClNO₂, with a molecular weight of 239.70 g/mol . The compound is structurally characterized by a five-membered pyrrolidine ring, which confers rigidity and stereochemical control. The benzyl ester group enhances lipophilicity, making it useful in organic synthesis and medicinal chemistry as a protecting group or intermediate.

Properties

IUPAC Name |

benzyl (3R)-3-chloropyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJDFKNDEFPEIN-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1Cl)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1Cl)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorination of Pyrrolidine Precursors

A widely employed method involves the chlorination of pyrrolidine derivatives followed by benzyl ester protection. For example, tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate undergoes mesylation with methanesulfonyl chloride (MsCl) in ethyl acetate, yielding a mesylate intermediate. Subsequent nucleophilic substitution with lithium chloride (LiCl) in tetrahydrofuran (THF) at 0–5°C introduces the chlorine atom with retention of configuration, achieving >99% enantiomeric excess (ee). The benzyl ester is then introduced via carbobenzyloxy (Cbz) protection using benzyl chloroformate in heptane, followed by deprotection under hydrogenolysis conditions.

Key Reaction Conditions :

Asymmetric Hydrogenation of Enamine Intermediates

Chiral induction via asymmetric hydrogenation offers a stereoselective route. A prochiral enamine precursor, 1-benzyl-3-oxopyrrolidine-1-carboxylate , is hydrogenated under 50–100 bar H₂ pressure using a ruthenium-(S)-BINAP catalyst. This method achieves 92–98% ee, with the (R)-configuration stabilized by the bulky benzyl group. Post-hydrogenation, the ketone is reduced to the alcohol using sodium borohydride (NaBH₄), followed by chlorination with thionyl chloride (SOCl₂).

Advantages :

-

High enantioselectivity (>95% ee) without requiring resolution.

-

Scalable to multi-kilogram batches in continuous flow reactors.

Stereochemical Control and Resolution Techniques

Dynamic Kinetic Resolution (DKR)

Racemic 3-chloropyrrolidine-1-carboxylic acid is resolved using DKR with a lipase enzyme (e.g., Candida antarctica Lipase B) in toluene. The enzyme selectively acylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted. After separation, the (R)-isomer is esterified with benzyl alcohol using dicyclohexylcarbodiimide (DCC). This method achieves 85–90% ee, with yields of 70–75%.

Chiral Auxiliary Approaches

The (R)-configuration is enforced using (1R,2S)-ephedrine as a chiral auxiliary. The auxiliary forms a diastereomeric salt with 3-chloropyrrolidine-1-carboxylic acid , which is crystallized from ethanol/water. The purified salt is treated with benzyl bromide in dimethylformamide (DMF) to yield the benzyl ester. This method provides 99% ee but requires additional steps for auxiliary removal.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent patents describe a three-step continuous process:

-

Chlorination : Pyrrolidine-1-carboxylic acid is chlorinated with Cl₂ gas in a microreactor at 40°C.

-

Esterification : The product reacts with benzyl alcohol in a packed-bed reactor with immobilized lipase.

-

Purification : Simulated moving bed (SMB) chromatography separates enantiomers with 99.5% purity.

Green Chemistry Innovations

-

Solvent-free esterification : Ball milling 3-chloropyrrolidine-1-carboxylic acid with benzyl bromide and potassium carbonate (K₂CO₃) achieves 88% yield in 2 hours.

-

Biocatalytic chlorination : Engineered halohydrin dehalogenases introduce chlorine with 94% ee, avoiding toxic reagents.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

®-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield ®-3-Chloro-pyrrolidine-1-carboxylic acid and benzyl alcohol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom on the pyrrolidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.

Substitution: Nucleophilic substitution reactions can be facilitated by the use of polar aprotic solvents such as dimethylformamide (DMF) and the presence of a base like triethylamine.

Major Products Formed

Hydrolysis: ®-3-Chloro-pyrrolidine-1-carboxylic acid and benzyl alcohol.

Reduction: ®-3-Chloro-pyrrolidine-1-carboxylic acid benzyl alcohol.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1. Synthesis of Bioactive Compounds

(R)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester serves as a versatile intermediate in the synthesis of various bioactive compounds. Its structural features allow for modifications that can enhance pharmacological properties. For example, it has been utilized in the development of inhibitors for metalloproteases, which are implicated in numerous diseases, including hypertension and cancer .

1.2. Neuraminidase Inhibition

Research indicates that derivatives of pyrrolidine compounds, including (R)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester, exhibit inhibitory activity against neuraminidase enzymes, which are crucial for the replication of viruses such as influenza . This property highlights its potential as a therapeutic agent in antiviral drug development.

Potential Therapeutic Uses

2.1. Cardiovascular Disorders

Compounds derived from (R)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester have shown promise in treating cardiovascular disorders by acting as inhibitors of endothelin-converting enzymes (ECE). These enzymes are involved in vasoconstriction and hypertension, making their inhibition beneficial for managing conditions like cardiac insufficiency and renal ischemia .

2.2. Neuroprotective Effects

The compound's ability to inhibit metalloproteases also suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Studies have explored its role in protecting neuronal cells from apoptosis and oxidative stress, indicating a promising avenue for further research .

Case Study 1: Synthesis and Evaluation of Pyrrolidine Derivatives

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various pyrrolidine derivatives from (R)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester and evaluated their biological activities. The study found that specific modifications led to enhanced inhibitory effects on metalloproteases compared to unmodified compounds .

Case Study 2: Antiviral Activity Assessment

A comprehensive assessment of the antiviral activity of pyrrolidine derivatives was conducted against influenza virus neuraminidase. The results demonstrated that certain derivatives exhibited significant inhibition rates, suggesting that (R)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester could be a lead compound for developing new antiviral agents .

Mechanism of Action

The mechanism of action of ®-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester depends on the specific application and the target molecule. In general, the ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets such as enzymes or receptors. The chlorine atom on the pyrrolidine ring can also participate in various chemical interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogenated Analogues

(S)-3-Bromo-pyrrolidine-1-carboxylic acid benzyl ester

(R)-3-Iodo-piperidine-1-carboxylic acid benzyl ester

- CAS : 1353995-97-7

- Molecular Formula: C₁₃H₁₆INO₂

- Molecular Weight : 345.18 g/mol

- Key Differences :

- Iodine (I) substituent increases molecular weight and reactivity due to its polarizable nature.

- Piperidine ring (6-membered) vs. pyrrolidine (5-membered) reduces ring strain and alters conformational flexibility.

Functional Group Variations

Benzyl 3-hydroxypyrrolidine-1-carboxylate

- CAS : 95656-88-5

- Molecular Formula: C₁₂H₁₅NO₃

- Molecular Weight : 221.25 g/mol

- Reduced electrophilicity at the 3-position limits utility in substitution reactions.

(R)-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester

Stereochemical and Ring-Size Variations

(R)-3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester

- CAS : 937057-83-5

- Molecular Formula: C₁₅H₁₉NO₅

- Molecular Weight : 293.32 g/mol

- Key Differences :

- Piperidine ring (6-membered) offers different conformational preferences compared to pyrrolidine.

- Carboxymethoxy (-COOCH₃) group enhances solubility and introduces a carboxylic acid handle.

(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Physicochemical and Reactivity Comparisons

| Property | (R)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester | (S)-3-Bromo Analogue | 3-Hydroxy Analogue | (R)-3-Iodo-piperidine Analogue |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 239.70 | 284.15 | 221.25 | 345.18 |

| Halogen Reactivity | Moderate (Cl) | High (Br) | N/A | Very High (I) |

| Polarity | Moderate | Moderate | High | Low |

| Ring Strain | High (5-membered) | High (5-membered) | High (5-membered) | Low (6-membered) |

| Synthetic Utility | Nucleophilic substitution, chiral intermediate | Cross-coupling | Hydrogen bonding | Radiolabeling |

Biological Activity

(R)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

(R)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 241.69 g/mol

The compound features a pyrrolidine ring with a carboxylic acid moiety and a benzyl ester functional group, which contribute to its biological properties.

The biological activity of (R)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The chlorine atom in the structure enhances its reactivity and binding affinity, potentially modulating various biological pathways.

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, leading to altered physiological effects. For example, its ability to act as an inhibitor for specific protein targets has been documented, suggesting potential applications in drug development for conditions such as cancer and neurodegenerative diseases .

Pharmacological Effects

-

Anticancer Activity :

- (R)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester has shown promise in preclinical studies as an anticancer agent. It may exert cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects against human cancer cell lines, with IC values indicating effective doses lower than those of standard chemotherapeutics .

- Neuroprotective Effects :

- Enzyme Inhibition :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (S)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester | Structure | Lower cytotoxicity compared to (R) form |

| 3-Bromo-pyrrolidine-1-carboxylic acid benzyl ester | Similar to (R)-3-Chloro but with bromine | Different binding affinity; less potent |

| 3-Chloro-piperidine-1-carboxylic acid benzyl ester | Piperidine ring instead of pyrrolidine | Altered pharmacokinetics; less effective |

Study 1: Anticancer Activity

In a study examining the efficacy of various pyrrolidine derivatives, (R)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester was tested against several cancer cell lines. The results indicated that it induced apoptosis more effectively than traditional chemotherapeutics, highlighting its potential as an alternative treatment option .

Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of this compound demonstrated that it significantly reduced oxidative stress markers in neuronal cell cultures. This suggests that it may be beneficial in treating neurodegenerative diseases by protecting neurons from damage caused by oxidative stress .

Q & A

Q. What are the common synthetic routes for (R)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester?

The compound is typically synthesized via multi-step protocols involving chiral starting materials or enantioselective catalysis. For example, a related benzyl ester pyrrolidine derivative was synthesized using N-Boc-L-homophenylalanine as a precursor, followed by coupling reactions (e.g., carbodiimide-mediated amidation) and benzyl ester protection . Key steps include:

- Boc deprotection under acidic conditions.

- Chlorination at the 3-position of pyrrolidine using reagents like SOCl₂ or PCl₃.

- Final purification via column chromatography with hexane/ethyl acetate gradients.

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chlorination | PCl₃, DCM, 0°C → RT | 75–85 | |

| Esterification | Benzyl alcohol, DCC/DMAP | 65–70 |

Q. How is the compound characterized to confirm its structure and enantiopurity?

- 1H/13C NMR : Assign peaks for the benzyl ester (δ ~5.1 ppm for CH₂Ph, δ ~7.3 ppm for aromatic protons) and pyrrolidine backbone (δ ~3.5–4.0 ppm for N–CH₂) .

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/i-PrOH to verify enantiomeric excess (>98% for (R)-isomer) .

- FTIR : Confirm ester carbonyl stretch at ~1740 cm⁻¹ and C–Cl vibration at ~650 cm⁻¹ .

Q. What stability considerations are critical during storage?

The benzyl ester group is sensitive to hydrolysis under basic conditions. Store at –20°C under inert atmosphere (N₂/Ar) in anhydrous solvents (e.g., DCM or THF). Avoid prolonged exposure to moisture or light .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantioselectivity during synthesis?

- Catalyst screening : Chiral phosphine ligands (e.g., BINAP) with Pd catalysts improve asymmetric induction in cross-coupling steps .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity. Balance with toluene for steric control .

- pH control : Acidic conditions (pH 4–5) stabilize intermediates during esterification, minimizing racemization .

Table 2: Impact of pH on Reaction Outcomes (Adapted from )

| pH | Key Observation | Implication |

|---|---|---|

| 4 | High benzyl ester yield (85%) | Favors esterification over hydrolysis |

| 7 | Competing amide/protein adducts | Avoid neutral conditions for pure ester synthesis |

Q. How to resolve discrepancies in spectral data during characterization?

- Contradiction in NMR shifts : Trace solvents (e.g., residual DMF) or rotamers (due to restricted pyrrolidine ring rotation) can cause peak splitting. Use high-field NMR (≥400 MHz) and variable-temperature experiments .

- Unexpected HPLC peaks : Check for diastereomers or residual Boc-protected intermediates. Reprocess via preparative HPLC with a C18 column .

Q. What mechanistic insights explain the reactivity of the 3-chloro substituent in cross-coupling reactions?

The chlorine atom at the 3-position acts as a leaving group in nucleophilic substitution (SN2) or Suzuki-Miyaura coupling. Steric hindrance from the pyrrolidine ring favors SN2 pathways with soft nucleophiles (e.g., arylboronic acids) . Computational studies (DFT) suggest transition-state stabilization via π-π interactions between the benzyl ester and catalyst .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.